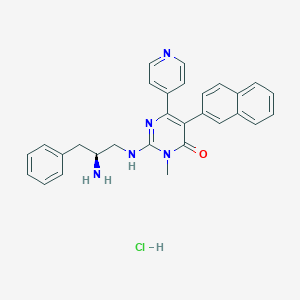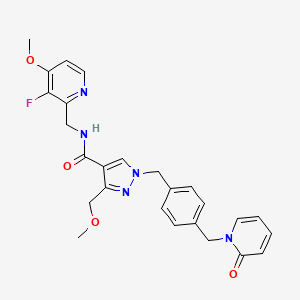
Sebetralstat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sebetralstat is a novel, orally-administered plasma kallikrein inhibitor developed by KalVista Pharmaceuticals. It is primarily investigated for the on-demand treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by sudden and severe swelling in various parts of the body . This compound works by targeting the kallikrein-kinin system, selectively inhibiting plasma kallikrein and preventing the generation of bradykinin, a potent inflammatory mediator responsible for HAE attacks .
Vorbereitungsmethoden
The synthesis of sebetralstat involves the optimization of P4 and the central core, along with the incorporation of a 3-fluoro-4-methoxypyridine P1 group . The synthetic route typically includes the following steps:
Formation of the central core: This involves the construction of the core structure through a series of condensation and cyclization reactions.
Introduction of the P1 group: The 3-fluoro-4-methoxypyridine P1 group is introduced through nucleophilic substitution reactions.
Optimization of P4: The P4 group is optimized to enhance the binding affinity and selectivity of the compound.
Industrial production methods for this compound are designed to ensure high yield and purity, involving large-scale synthesis and purification processes .
Analyse Chemischer Reaktionen
Sebetralstat undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the fluoro and methoxy groups, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where various nucleophiles can replace the fluoro or methoxy groups.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Sebetralstat has several scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the structure-activity relationship of plasma kallikrein inhibitors.
Biology: In biological research, this compound is used to study the kallikrein-kinin system and its role in inflammatory processes.
Medicine: this compound is primarily investigated for its therapeutic potential in treating HAE.
Wirkmechanismus
Sebetralstat exerts its effects by selectively inhibiting plasma kallikrein, an enzyme involved in the kallikrein-kinin system . Upon binding to plasma kallikrein, this compound induces a conformational change in the enzyme’s active site, leading to its inhibition . This prevents the cleavage of high-molecular-weight kininogen and the subsequent generation of bradykinin, thereby reducing inflammation and swelling associated with HAE attacks .
Vergleich Mit ähnlichen Verbindungen
Sebetralstat is unique among plasma kallikrein inhibitors due to its oral bioavailability and rapid onset of action . Similar compounds include:
Ecallantide: An injectable plasma kallikrein inhibitor used for the treatment of HAE.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein.
Icatibant: A bradykinin B2 receptor antagonist used for the treatment of HAE.
This compound’s oral administration and rapid action make it a promising candidate for on-demand treatment of HAE, offering advantages over injectable therapies .
Eigenschaften
CAS-Nummer |
1933514-13-6 |
|---|---|
Molekularformel |
C26H26FN5O4 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34) |
InChI-Schlüssel |
KGMPDQIYDKKXRD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
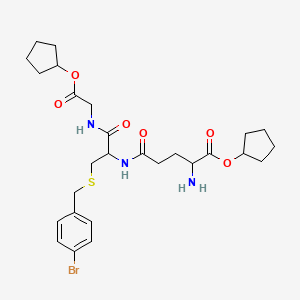
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
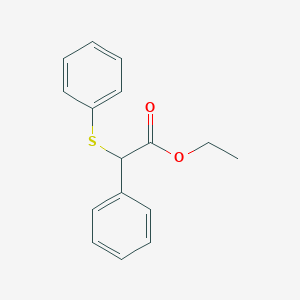
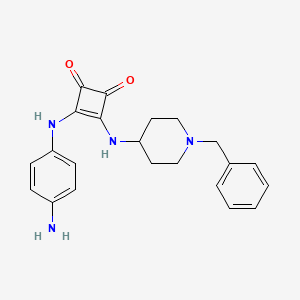
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)


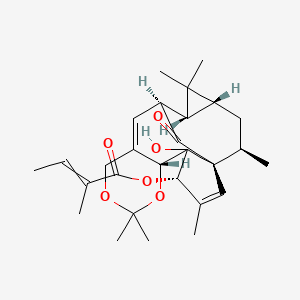
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
